molecular formula C8H4ClF2NO B14908230 4-Chloro-3,3-difluoroindolin-2-one

4-Chloro-3,3-difluoroindolin-2-one

Cat. No.: B14908230
M. Wt: 203.57 g/mol
InChI Key: LMWYYKAWCOKDTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,3-difluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 4-chloro-3,3-difluoroaniline with an appropriate reagent to introduce the indolin-2-one moiety. For example, the reaction of 4-chloro-3,3-difluoroaniline with phosgene in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can produce oxo or amine derivatives, respectively .

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3,3-difluoroindolin-2-one is unique due to the specific positioning of the chloro and fluoro groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its potential as a bioactive molecule and its utility in various chemical reactions .

Properties

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

4-chloro-3,3-difluoro-1H-indol-2-one

InChI

InChI=1S/C8H4ClF2NO/c9-4-2-1-3-5-6(4)8(10,11)7(13)12-5/h1-3H,(H,12,13)

InChI Key

LMWYYKAWCOKDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(C(=O)N2)(F)F

Origin of Product

United States

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